2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol
Description
2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol is a polyether alcohol derivative containing a central 3-aminophenoxy group linked via two ethoxy units to a terminal hydroxyl group. This structure confers unique physicochemical properties, including solubility in polar solvents (due to hydroxyl and amine groups) and reactivity suitable for applications in polymer synthesis, drug delivery, and supramolecular chemistry.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[2-(3-aminophenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C10H15NO3/c11-9-2-1-3-10(8-9)14-7-6-13-5-4-12/h1-3,8,12H,4-7,11H2 |
InChI Key |
IQANYSGYXBJZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol typically involves the reaction of 3-aminophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ethoxy linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminophenoxy group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The ethoxy linkage provides flexibility and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
*Calculated based on analogous structures.
Key Observations :
- Chlorine or methyl groups on the aromatic ring (e.g., in ) enhance hydrophobicity and alter electronic properties.
- Branching Complexity : The cyclohexyl derivative in demonstrates how increased ethoxy branching and cyclic structures elevate molecular weight and steric hindrance, impacting solubility and diffusion rates.
Key Observations :
- Reductive Amination: Used in for introducing amino groups, though yields are moderate (~39%).
- Azide Functionalization : High-yield (81%) azide substitution () highlights efficiency for click chemistry applications.
- Alkylation : Sodium hydride-mediated alkylation () is common for ethoxy chain elongation but may require rigorous purification.
Physicochemical Properties
- Solubility: Hydroxyl and amine groups enhance water solubility in this compound, whereas chlorophenyl () or cyclohexyl () analogs exhibit increased hydrophobicity.
- Thermal Stability : Branched ethoxy chains (e.g., in ) may lower melting points compared to linear analogs due to reduced crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
